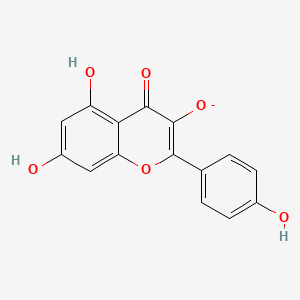

Kaempferol oxoanion

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H9O6- |

|---|---|

Molecular Weight |

285.23 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-olate |

InChI |

InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,16-18,20H/p-1 |

InChI Key |

IYRMWMYZSQPJKC-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)[O-])O |

Origin of Product |

United States |

Deprotonation Thermodynamics and Kinetics of Kaempferol

The deprotonation of kaempferol (B1673270) is a stepwise process, with each hydroxyl group exhibiting a different acidity. This sequential loss of protons is governed by the molecule's structure and the electronic effects of its functional groups.

Stepwise Deprotonation Pathways

Kaempferol has four ionizable hydroxyl groups located at positions 3, 5, 7, and 4'. lew.ro The deprotonation does not occur randomly; instead, it follows a specific sequence. As the pH of the solution increases, the neutral kaempferol molecule (KH4) sequentially loses protons to form the monoanion (KH3⁻), dianion (KH2²⁻), trianion (KH³⁻), and potentially a tetraanion (K⁴⁻). This stepwise deprotonation is a key aspect of its acid-base chemistry. lew.ro

The antioxidant activity of flavonoids like kaempferol is often linked to their ability to donate a hydrogen atom. However, in aqueous solutions, they can also act as acids, losing a proton to form anions. This process, known as sequential proton-loss electron transfer (SPLET), is a significant mechanism for radical scavenging. acs.orgresearchgate.netnih.govmdpi.com The formation of these anionic species is thermodynamically driven and influenced by the surrounding medium. nih.govresearchgate.net

Identification of Ionizable Hydroxyl Groups and Preferential Deprotonation Sites

The acidity of the hydroxyl groups in kaempferol, and thus the order of deprotonation, generally follows the sequence: 7-OH > 4'-OH > 5-OH > 3-OH. lew.roresearchgate.net This means the 7-OH group is the most acidic and will be the first to deprotonate. lew.ronih.gov Theoretical studies have confirmed that the 7-OH and 4'-OH groups are the thermodynamically preferred sites for the initial deprotonation. nih.govsci-hub.se

The higher acidity of the 7-OH and 4'-OH groups is attributed to the electronic structure of the kaempferol molecule. The resulting anion is stabilized through resonance, distributing the negative charge across the aromatic rings. The 5-OH and 3-OH groups are less acidic due to factors like intramolecular hydrogen bonding with the adjacent carbonyl group. researchgate.net

Acidity Constants (pKa) Determination

The pKa value is a quantitative measure of the strength of an acid in solution. For a polyprotic acid like kaempferol, there is a pKa value for each deprotonation step. Accurate determination of these values is essential for understanding the distribution of different ionic species at a given pH. lew.roresearchgate.net

Experimental Methodologies for pKa Evaluation

Several experimental techniques are employed to determine the pKa values of kaempferol. These methods monitor changes in the physical or chemical properties of the molecule as a function of pH.

Spectrophotometry: UV-visible spectrophotometry is a common method used to study the deprotonation of flavonols. nih.govacs.org As the pH increases, the absorption spectrum of kaempferol shifts to longer wavelengths (bathochromic shift), indicating the formation of anionic species. lew.ro By analyzing these spectral changes, researchers can estimate the pKa values. nih.govacs.org

Fluorescence Spectroscopy: Fluorescence spectroscopy is another powerful tool for pKa determination. researchgate.net The fluorescence emission of kaempferol and its anions can be sensitive to pH changes. mdpi.com A specific technique, second-derivative synchronous fluorescence spectroscopy, has been particularly effective in resolving the close-lying pKa values of kaempferol. lew.roresearchgate.net

Capillary Electrophoresis: Capillary zone electrophoresis (CZE) is a separation technique that can be used to determine the ionization constants of flavonoids like kaempferol. researchgate.netnih.gov The mobility of the molecule in an electric field changes with its charge, which is dependent on the pH of the buffer. By measuring the mobility at different pH values, the pKa can be determined. nih.gov

Theoretical Calculation of pKa Values

In addition to experimental methods, theoretical calculations play a significant role in understanding the deprotonation of kaempferol.

ΔG of successive deprotonations: Quantum chemical calculations, particularly within the framework of Density Functional Theory (DFT), can be used to calculate the Gibbs free energy (ΔG) change associated with each deprotonation step. nih.govacs.orgrsc.org These calculated energies can then be correlated with experimental pKa values, providing a theoretical basis for the observed acidity order. nih.govacs.org

Molecular Electrostatic Potential (MEP) correlation: The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule. There is a strong correlation between the MEP and the acidity of the hydroxyl groups, making it a useful tool for predicting pKa values. mdpi.com

Analysis of Close-Lying pKa Values

A significant challenge in determining the pKa values of kaempferol is the presence of close-lying values, which can be difficult to resolve using traditional methods. lew.roresearchgate.net For instance, the first two pKa values are often very near to each other. lew.roresearchgate.net

Advanced techniques like second-derivative synchronous fluorescence spectroscopy have proven to be effective in differentiating between these closely spaced acid-base equilibria. lew.roresearchgate.net This method enhances the resolution of spectral features, allowing for a more accurate determination of individual pKa values. One study using this technique reported pKa1 = 7.49 and pKa2 = 7.96. lew.roresearchgate.net Another study using capillary electrophoresis reported pKa1 = 7.05 and pKa2 = 9.04. lew.ro The third pKa value has been determined to be around 11.05. lew.roresearchgate.net

Below is a table summarizing some of the experimentally determined pKa values for kaempferol from various studies.

| pKa1 | pKa2 | pKa3 | Method | Reference |

| 7.49 | 7.96 | 11.05 | Second-derivative synchronous fluorescence | lew.roresearchgate.net |

| 7.05 | 9.04 | 11.04 | Capillary Electrophoresis | lew.ro |

| 7.89 | - | - | Spectrophotometry | lew.ro |

Note: The table is interactive. You can sort the columns by clicking on the headers.

Kinetic Aspects of Deprotonation in Solution

The kinetics of kaempferol's deprotonation are intricately linked to its stability in solution, particularly under conditions that favor the formation of anionic species. Studies have approached the kinetic analysis of deprotonation by examining the decomposition rates of kaempferol at varying pH levels. acs.orgcapes.gov.brnih.gov While kaempferol is notably more stable in basic solutions compared to other flavonols like quercetin (B1663063) and myricetin, its degradation still occurs, allowing for the estimation of its acidity constants through the analysis of these decomposition kinetics. acs.orgcapes.gov.brnih.govresearchgate.net

Influence of Environmental Parameters on Deprotonation Equilibria

The equilibrium between the neutral kaempferol molecule and its corresponding oxoanions is highly sensitive to environmental conditions, most notably pH and the polarity of the solvent.

Influence of pH

The pH of the aqueous solution is the primary determinant of the deprotonation state of kaempferol. The molecule has four ionizable hydroxyl groups, leading to multiple deprotonation steps, each characterized by a specific acid dissociation constant (pKa). lew.ro The 7-OH group is generally considered the most acidic, followed by the 4'-OH group. researchgate.netnih.gov

Experimental studies have determined several pKa values for kaempferol, which dictate the prevalence of its neutral and anionic forms across the pH spectrum. One study identified the first three pKa values as 7.49, 9.12, and 10.90. researchgate.net Another, using second-derivative synchronous fluorescence to resolve close-lying values, reported pKa1 = 7.49 and pKa2 = 7.96, with a third pKa at 11.05. lew.ro

The distribution of kaempferol species changes significantly with pH. At a physiological pH of 7.4, kaempferol exists as a mixture of its neutral form (approximately 54.7%) and its first monoanion (approximately 44.5%). researchgate.net At pH 7, the relative abundance of the deprotonated form is about 20%, but this figure rises to over 70% at pH 8. sci-hub.se This pH-dependent behavior is critical; for instance, the release of kaempferol from a hydrogel drug delivery system was significantly higher at pH 7.4 (87.9%) compared to more acidic conditions, a phenomenon linked to the deprotonation of the carrier. nih.gov

Interactive Data Table: Acidity Constants (pKa) of Kaempferol

| Deprotonation Step | pKa Value (Alvarez-Diduk et al., 2013) researchgate.net | pKa Value (Ionescu et al., 2011) lew.ro | Corresponding Hydroxyl Group |

| First (pKa1) | 7.49 | 7.49 | 7-OH |

| Second (pKa2) | 9.12 | 7.96 | 4'-OH |

| Third (pKa3) | 10.90 | 11.05 | 3-OH or 5-OH |

Interactive Data Table: Molar Fractions of Kaempferol Species at Varying pH

| pH | Neutral Kaempferol (%) sci-hub.se | Monoanion (%) sci-hub.se |

| 7.0 | ~80% | ~20% |

| 7.4 researchgate.net | 54.7% | 44.5% |

| 8.0 | <30% | >70% |

Influence of Solvent Polarity

Solvent polarity profoundly affects the deprotonation equilibria. Polar, ionization-supporting solvents like water and methanol (B129727) facilitate the formation of kaempferol anions. sci-hub.sebuu.ac.th In contrast, deprotonation is highly improbable in non-polar environments such as benzene (B151609) or carbon tetrachloride. sci-hub.se This suppression of ionization in non-polar media renders certain antioxidant mechanisms, like the Sequential Proton-Loss Electron-Transfer (SPLET) pathway, inoperative from a thermochemical standpoint. sci-hub.se

The solubility of kaempferol, which is essential for its deprotonation, varies with solvent polarity, following the general trend of methanol > water >> carbon tetrachloride. buu.ac.th Theoretical calculations confirm that the electronic properties of kaempferol show a strong correlation with the polarity of the solvent. researchgate.net The choice of solvent is also critical in computational studies, where solvation enthalpies of the proton and electron must be considered to accurately determine the thermodynamically preferred reaction mechanism. stuba.sk Studies have shown that in polar solvents, mechanisms involving deprotonated species are often thermodynamically favored. sci-hub.sestuba.sk

Advanced Computational and Quantum Chemical Analyses of Kaempferol Oxoanion

Density Functional Theory (DFT) and Ab Initio Approaches for Anionic Species

Density Functional Theory (DFT) has become a primary tool for investigating the properties of flavonoids and their anions, including the kaempferol (B1673270) oxoanion. mdpi.comni.ac.rsmjcce.org.mk DFT methods, such as B3LYP and M05-2X, are frequently employed to optimize the geometries of neutral, radical, and anionic forms of kaempferol. ni.ac.rsmjcce.org.mkrroij.com These calculations are often paired with extensive basis sets like 6-311++G(d,p) or 6-31+G(2d,2p) to ensure accurate descriptions of the electronic structure. mjcce.org.mkrroij.com

Ab initio methods, while computationally more demanding, provide a high level of theory for benchmarking and confirming results obtained from DFT. The combination of these methods allows for a comprehensive analysis of the deprotonation mechanisms and the stability of the resulting kaempferol oxoanions. nih.govcapes.gov.br For instance, studies have utilized DFT to explore the deprotonation energies and preferred deprotonation sites of kaempferol, revealing that the 4'-OH and 7-OH groups are thermodynamically favored for deprotonation. sci-hub.seresearchgate.net The stability of the kaempferol anion is notably higher at basic pH compared to other flavonols like quercetin (B1663063) and myricetin. nih.govcapes.gov.br

Computational studies have also been instrumental in understanding the role of the kaempferol anion in antioxidant mechanisms, such as the Sequential Proton-Loss Electron-Transfer (SPLET) pathway. sci-hub.se Theoretical investigations have shown that deprotonated flavonoids, including the kaempferol oxoanion, exhibit a greater tendency to participate in the SPLET mechanism compared to Hydrogen Atom Transfer (HAT) or electron transfer in aqueous solutions. sci-hub.se

Electronic Structure and Molecular Orbital Analysis

The electronic properties of the kaempferol oxoanion are fundamental to its reactivity. Computational analyses provide detailed information about its electronic structure and molecular orbitals.

Frontier Molecular Orbitals (HOMO, LUMO) of Anionic Forms

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the chemical reactivity of the kaempferol anion. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. plos.org For the kaempferol anion, the HOMO is typically characterized by a π-bonding character. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, with a smaller gap generally indicating higher reactivity. researchgate.net Theoretical studies on kaempferol and its derivatives show that the B-ring is often the region with the highest accumulation of charge, making it a likely site for electron donation. raco.cat

Electrostatic Potential Maps (MEP) and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. For the kaempferol oxoanion, MEP analysis reveals regions of negative potential, typically concentrated around the oxygen atoms, which are the most likely sites for interaction with electrophiles. raco.cat Natural Bond Orbital (NBO) analysis is another computational tool used to determine the distribution of electron density and charges on individual atoms. plos.org Studies have shown that upon deprotonation, the negative charge is delocalized across the molecule, with significant density residing on the oxygen atoms of the hydroxyl groups. plos.org

Fukui Functions and Dual Descriptors for Reactivity Prediction

Fukui functions are reactivity descriptors derived from DFT that identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. ipsitransactions.orgmdpi.com The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. faccts.denih.gov For the kaempferol anion, condensed Fukui functions can be calculated to pinpoint the specific atoms most susceptible to attack. ipsitransactions.org This analysis is crucial for predicting how the kaempferol oxoanion will interact with other molecules, including radicals, which is central to its antioxidant activity. ipsitransactions.org Dual descriptors, which are derived from Fukui functions, provide an even more precise prediction of reactivity by simultaneously considering both electron-donating and electron-accepting capabilities. mdpi.com

Thermodynamic Calculations for Proton Affinity (PA) and Deprotonation Enthalpies (PDE)

Thermodynamic parameters such as Proton Affinity (PA) and Proton Dissociation Enthalpy (PDE) are essential for quantifying the acidity of the different hydroxyl groups in kaempferol and the stability of its corresponding oxoanions. kg.ac.rsstuba.sk

Proton Affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of an anion with a proton. In solution, it is calculated for the deprotonation reaction. kg.ac.rs Computational studies have determined the PA values for the various hydroxyl groups of kaempferol, indicating that the 7-OH and 4'-OH groups are the most acidic and therefore the most likely sites for the first deprotonation. sci-hub.sekg.ac.rs

Proton Dissociation Enthalpy (PDE) is the enthalpy change associated with the homolytic cleavage of a proton from the radical cation, a key step in the SET-PT antioxidant mechanism. plos.org

The table below presents calculated Proton Affinities (PA) for the deprotonation of different hydroxyl groups of kaempferol in water.

| Deprotonation Site | Proton Affinity (PA) in Water (kJ mol⁻¹) |

| 3-OH | Data not available in provided sources |

| 5-OH | Generally high due to intramolecular hydrogen bonding stuba.sk |

| 7-OH | Identified as a preferred deprotonation site sci-hub.sekg.ac.rs |

| 4'-OH | Identified as a preferred deprotonation site sci-hub.sekg.ac.rs |

This table is populated with qualitative findings from the search results, as specific numerical values for all positions were not consistently available across the provided text.

Calculations of the Gibbs free energy (ΔG) of successive deprotonations have also been used to correlate with experimentally observed pKa values. nih.govresearchgate.net

Solvation Models in Computational Studies (e.g., SMD Continuum Model, IEF-PCM)

The choice of a solvation model is critical for accurately simulating the behavior of the kaempferol oxoanion in solution, as solvent effects can significantly influence its properties and reactivity. muni.czgithub.io

The SMD (Solvation Model based on Density) is a universal continuum solvation model that is widely used for calculating solvation free energies of neutral and charged species in various solvents. nih.govcapes.gov.bracs.orgresearchgate.net It has been successfully applied in studies of kaempferol deprotonation, providing results that correlate well with experimental data. nih.govcapes.gov.brresearchgate.netacs.org

The Integral Equation Formalism version of the Polarizable Continuum Model (IEF-PCM) is another popular continuum solvation model. sci-hub.seplos.orgkg.ac.rs This method represents the solvent as a polarizable continuum and has been used to calculate thermodynamic properties like proton affinities of kaempferol in aqueous solution. sci-hub.sekg.ac.rs

Both SMD and IEF-PCM models allow for the investigation of the kaempferol oxoanion's properties in a condensed phase, which is more representative of biological systems. nih.govcapes.gov.brkg.ac.rs These models are essential for accurately predicting pKa values, deprotonation energies, and the thermodynamic feasibility of different antioxidant mechanisms in solution. nih.govsci-hub.seresearchgate.net More advanced approaches may also include a few explicit solvent molecules in combination with a continuum model to account for specific solute-solvent interactions, such as hydrogen bonding. maynoothuniversity.ie

Conformational Landscape and Stability of Deprotonated Kaempferol

The conformational landscape and stability of the kaempferol molecule are intrinsically linked to its deprotonation state, which is dictated by the surrounding pH. acs.org As a polyphenolic compound with four ionizable hydroxyl groups, kaempferol can exist in neutral, monoanionic, dianionic, or trianionic forms, each with distinct electronic and structural characteristics. ipsitransactions.orglew.ro The deprotonated forms, or oxoanions, play a crucial role in the molecule's biological activities, particularly its antioxidant capacity. mdpi.com

Computational studies, often employing Density Functional Theory (DFT), are vital in elucidating the mechanisms of deprotonation and the properties of the resulting anions. nih.govnih.gov These analyses help determine the preferred sites of proton loss and the subsequent effects on the molecule's stability and reactivity. ipsitransactions.org

Conformational Characteristics

The fundamental structure of kaempferol is relatively planar. mdpi.com Quantum chemical calculations of its optimized geometry are in good agreement with experimental data from crystal structures, which show only a small torsion angle of 4° between the B and C rings. mdpi.com Deprotonation, the loss of a proton from one of the hydroxyl groups to form an oxoanion, induces a redistribution of electron density across the molecule. This can influence the planarity and bond lengths of the flavonoid's characteristic three-ring system, but major conformational shifts are not typically reported. The stability of the deprotonated forms is largely governed by the extent of electron delocalization, which is facilitated by the conjugated C2=C3 double bond and the C4=O oxo group. raco.cat

Thermodynamic Stability and Deprotonation Sequence

The stability of kaempferol and its propensity to deprotonate are quantified by its acidity constants (pKa). The lower the pKa value of a hydroxyl group, the more acidic it is and the more readily it will lose a proton. ipsitransactions.org For kaempferol, the acidity of the hydroxyl groups generally decreases in the order of their position: 7-OH > 4'-OH > 5-OH > 3-OH. lew.ro

Experimental and theoretical studies have established a sequence of deprotonation events as pH increases. The first deprotonation preferentially occurs at the 7-OH group, followed by the 4'-OH group. lew.rosci-hub.se Strongly basic conditions can lead to further deprotonation and eventual degradation of the molecule. lew.ro Compared to other flavonols like quercetin and myricetin, kaempferol is considered to be significantly more stable at basic pH. nih.govacs.org

The formation of the monoanion is a critical step. At a physiological pH of around 7.4, a significant portion of kaempferol exists in its mono-deprotonated form. ipsitransactions.orgsci-hub.se Theoretical investigations into the thermochemistry of these monoanions reveal how the initial deprotonation impacts the acidity of the remaining hydroxyl groups. For instance, the formation of a 5-O⁻ anion significantly increases the proton affinity of the 3-OH group. sci-hub.se This interplay highlights the complex relationship between structure and stability in the kaempferol oxoanion.

Table 1: Experimental pKa Values for Kaempferol Deprotonation

| pKa Value | Corresponding Deprotonation Event | Reference |

| pKa1 = 7.05 | First deprotonation (typically 7-OH) | ipsitransactions.org |

| pKa2 = 9.04 | Second deprotonation | ipsitransactions.org |

| pKa3 = 11.04 | Third deprotonation | ipsitransactions.org |

| pKa1 = 7.49 | First deprotonation | lew.rosci-hub.se |

| pKa2 = 7.96 | Second deprotonation | lew.ro |

Note: Variations in reported pKa values can arise from different experimental or computational methodologies.

Table 2: Relative Abundance of Deprotonated Kaempferol at Various pH Levels

| pH Value | Relative Abundance of Monoanion | Reference |

| 7.0 | Approximately 20% | sci-hub.se |

| 7.4 | 68.05% (calculated mono-ionic moiety) | ipsitransactions.org |

| 8.0 | Exceeds 70% | sci-hub.se |

Spectroscopic Elucidation of Kaempferol Oxoanion Structures and Dynamics

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for studying the electronic transitions in molecules. For kaempferol (B1673270), this method provides critical information on how deprotonation affects its conjugated system.

pH-Dependent Absorption Shifts and Anionic Species Formation

In aqueous solutions with a pH lower than 4, the UV-Vis absorption spectrum of kaempferol is characterized by a distinct absorption band at approximately 363 nm, which is attributed to its neutral form. lew.ro As the pH of the solution increases, this band undergoes a bathochromic shift, moving to longer wavelengths. lew.ro This shift is a clear indication of the stepwise formation of different anionic species as the hydroxyl groups of kaempferol deprotonate. lew.ro

The deprotonation of the hydroxyl groups at positions 3, 5, 7, and 4' of the kaempferol structure occurs at different pH values, leading to the formation of monoanionic, dianionic, and trianionic species. The acidity of these hydroxyl groups generally follows the order 7 > 4' > 5 > 3. lew.ro The formation of these oxoanions extends the conjugation of the molecule, which in turn lowers the energy required for electronic transitions, resulting in the observed red shift in the absorption spectrum. For instance, a derivative of kaempferol, kaempferol 3-O-galactoside, 7-O-rhamnoside, exhibits an absorption maximum at 341 nm at pH 6.0, which shifts to 394 nm at pH 10.0. nih.gov

| Species | pH Range | Absorption Maximum (λmax) |

|---|---|---|

| Neutral Kaempferol | < 4 | 363 nm |

| Kaempferol 3-O-galactoside, 7-O-rhamnoside (Neutral) | 6.0 | 341 nm |

| Kaempferol 3-O-galactoside, 7-O-rhamnoside (Anionic) | 10.0 | 394 nm |

Spectrophotometric Deconvolution for Anionic Species

The stepwise deprotonation of kaempferol often results in overlapping absorption spectra of the different anionic species present in the solution at a given pH. Spectrophotometric deconvolution is a computational technique that can be employed to resolve these complex spectra into the individual contributions of each species. By fitting the experimental spectra at various pH values to a model that assumes a mixture of different absorbing species, it is possible to determine the individual spectrum and concentration of each kaempferol oxoanion. This approach is crucial for accurately determining the pKa values associated with each deprotonation step. While more commonly applied in fluorescence spectroscopy for kaempferol, the principles of deconvolution are also applicable to UV-Vis data to disentangle the contributions of the neutral, monoanionic, dianionic, and trianionic forms.

Fluorescence Spectroscopy

Fluorescence spectroscopy offers higher sensitivity and selectivity compared to absorption spectroscopy, making it a powerful tool for studying the excited-state properties of kaempferol oxoanions.

Synchronous Fluorescence (SyncF) and Second-Derivative Techniques

Synchronous fluorescence (SyncF) spectroscopy is an advanced fluorescence technique where both the excitation and emission wavelengths are scanned simultaneously with a constant wavelength interval (Δλ). This method can simplify complex fluorescence spectra and narrow the emission bands, which is particularly useful for distinguishing between different fluorescent species in a mixture. lew.ro

However, for kaempferol, where the pKa values can be very close, even SyncF may not be sufficient to resolve the overlapping fluorescence bands of the different anionic species. lew.ro In such cases, the application of a second-derivative transformation to the SyncF spectra proves to be a highly effective solution. lew.ro This technique enhances the resolution of the spectra, allowing for the accurate determination of close-lying pKa values. For kaempferol, this method has been successfully used to estimate pKa values of 7.49, 7.96, and 11.05, corresponding to the sequential deprotonation of the hydroxyl groups. lew.ro

| Equilibrium | pKa Value | Method |

|---|---|---|

| pKa1 | 7.49 | Second-Derivative SyncF |

| pKa2 | 7.96 | Second-Derivative SyncF |

| pKa3 | 11.05 | Second-Derivative SyncF |

Excited State Proton Transfer (ESIPT) Phenomena in Anionic Forms

Kaempferol is known to exhibit excited-state intramolecular proton transfer (ESIPT), a process where a proton is transferred from a hydroxyl group to the carbonyl oxygen in the excited state. This leads to the formation of a tautomer with a distinct fluorescence emission. In the context of kaempferol oxoanions, the situation becomes more complex.

In addition to intramolecular proton transfer, excited-state intermolecular proton transfer can also occur, leading to the formation of an anionic species in the excited state. The fluorescence emission from this excited-state anion can be observed. For instance, a spectral feature observed at 1.69 eV in the fluorescence spectrum of quercetin (B1663063) hydrate (a closely related flavonoid) has been attributed to the emission of the quercetin anion. spectroscopyonline.com Theoretical calculations have been used to determine the energy corresponding to the emission of the kaempferol anion that could be formed through such a process. spectroscopyonline.com The emission of the trianionic form of kaempferol has been observed with a band located at 550 nm, which increases in intensity with rising pH. lew.ro

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the molecular structure and bonding within a molecule. These methods are sensitive to changes in the vibrational modes of the molecule upon deprotonation.

The IR and Raman spectra of kaempferol exhibit characteristic bands corresponding to the vibrations of its various functional groups. The most characteristic bands for crystalline kaempferol are observed in the ranges of 400–1800 cm⁻¹ and 3000–3500 cm⁻¹. mdpi.com The first range includes vibrations of OH, C-C-OH, C-C-O-C, C-C-O, C-H, and C=O groups, while the second range features a broad band around 3321 cm⁻¹ corresponding to the stretching of OH groups. mdpi.com

Upon formation of the kaempferol oxoanion, changes in the vibrational spectra are expected. The deprotonation of a hydroxyl group will lead to the disappearance of the corresponding O-H stretching and bending vibrations. Furthermore, the delocalization of the negative charge in the oxoanion will affect the bond orders of the adjacent C-O and C=C bonds in the aromatic rings, leading to shifts in their respective stretching frequencies. For example, the C=O stretching vibration is sensitive to the formation of an intramolecular hydrogen bond with the 5-OH group, and its frequency would be altered upon deprotonation of this group.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| O-H stretch | 3321 | FT-IR |

| C=O stretch | ~1600-1650 | FT-IR, Raman |

| Aromatic C=C stretch | ~1450-1600 | FT-IR, Raman |

| C-O stretch | ~1200-1300 | FT-IR, Raman |

Vibrational Assignments of Anionic Kaempferol

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and vibrational modes within a molecule. For the kaempferol oxoanion, analysis of its vibrational spectra allows for the assignment of specific molecular motions, revealing how deprotonation perturbs the molecular structure.

While direct and complete vibrational assignments for the isolated kaempferol oxoanion are not extensively documented, significant insights can be drawn from studies of neutral kaempferol and its metal complexes. In its neutral form, kaempferol exhibits characteristic vibrational bands. The Fourier Transform Infrared (FTIR) spectrum shows prominent peaks in the 3450–3200 cm⁻¹ region, which are attributed to the stretching vibrations of its various hydroxyl (O-H) groups researchgate.net. Another key feature is the strong absorption band around 1613-1656 cm⁻¹, corresponding to the stretching vibration of the C4-keto (C=O) group researchgate.netmdpi.com.

Upon deprotonation, which typically occurs at one of the hydroxyl groups, significant changes in the vibrational spectrum are expected. The formation of a metal complex with Ga(III), which involves deprotonation of the 3-OH group, demonstrates these shifts. The C=O stretching band moves from 1656.5 cm⁻¹ in free kaempferol to lower frequencies (1615.7 cm⁻¹), indicating a weakening of the carbonyl bond due to electron delocalization following chelation mdpi.com. The broad O-H stretching bands near 3400 cm⁻¹ also show alterations, reflecting the change in the hydrogen-bonding network and the loss of a proton from a specific hydroxyl group mdpi.com.

These observations suggest that the vibrational spectrum of the kaempferol oxoanion would similarly show a downshift in the C=O stretching frequency and a modified O-H stretching region, reflecting the specific site of deprotonation and the resulting charge redistribution across the molecule.

Table 1: Characteristic Vibrational Frequencies of Kaempferol and a Derivative

Identification of Chelated and Non-Chelated Hydroxyls in Anionic Forms

Kaempferol possesses hydroxyl groups at positions 3, 5, 7, and 4'. The 5-OH group can form a strong intramolecular hydrogen bond with the C4-keto oxygen, making it a "chelated" hydroxyl. The other hydroxyls are considered "non-chelated." Vibrational spectroscopy can help distinguish between these groups in the anionic form.

The involvement of a specific hydroxyl group in deprotonation or chelation alters its vibrational frequency. For instance, in metal complexes of kaempferol, the formation of a chelate ring involving the 3-OH and 4-C=O groups or the 5-OH and 4-C=O groups leads to distinct changes in the IR spectrum mdpi.comnih.govnih.govmdpi.com. The shift in the C=O stretching frequency is a primary indicator of its participation in chelation mdpi.com. Similarly, the disappearance or significant broadening of a specific O-H stretching band can pinpoint the deprotonation site.

Computational studies combined with experimental spectra on flavonoid-metal complexes suggest that the 3-OH/4-C=O site is a common location for chelation, which involves the deprotonation of the 3-OH group nih.govmdpi.com. This interaction would be reflected in the IR spectrum by the aforementioned shift in the carbonyl band and changes in the hydroxyl stretching region. Therefore, by analyzing these spectral regions, it is possible to infer the structural arrangement of the kaempferol oxoanion, including which hydroxyl groups remain protonated and which are involved in chelation or have been deprotonated.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed structure of organic molecules in solution. For kaempferol and its oxoanion, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom in the structure.

The ¹H NMR spectrum of neutral kaempferol shows distinct signals for the aromatic protons on the A and B rings. Protons H-6 and H-8 on the A-ring typically appear as doublets at approximately 6.2 ppm and 6.4 ppm, respectively, in DMSO-d₆ ptfarm.pl. The protons on the B-ring, H-2'/6' and H-3'/5', form a characteristic AA'BB' system, appearing as doublets around 8.0 ppm and 6.9 ppm, respectively ptfarm.pl. The signals for the hydroxyl protons are also observable and can vary in position depending on the solvent and concentration.

The ¹³C NMR spectrum of kaempferol provides data for all 15 carbon atoms, with the carbonyl carbon (C-4) resonating significantly downfield, typically around 176 ppm in DMSO-d₆ mdpi.com. The positions of the other carbon signals are sensitive to the substitution pattern and electronic effects within the flavonoid skeleton mdpi.comresearchgate.net.

Chemical Shift Analysis for Deprotonation Sites

The site of deprotonation in the kaempferol molecule to form the oxoanion can be identified by analyzing the changes in ¹H and ¹³C NMR chemical shifts. Deprotonation introduces a negative charge, which significantly alters the electron density of nearby atoms, causing their corresponding NMR signals to shift.

While direct NMR data on the kaempferol oxoanion is limited, studies on kaempferol derivatives provide a strong basis for predicting these changes. For example, glycosylation or sulfonation at a specific hydroxyl group induces noticeable shifts in the signals of adjacent protons and carbons mdpi.comnih.gov.

Deprotonation at 7-OH: Glycosylation at the 7-OH position causes the adjacent A-ring protons, H-6 and H-8, to shift downfield nih.gov. Deprotonation at this site is expected to cause a similar, if not more pronounced, downfield shift for these protons due to the increased electron-donating character of the resulting phenoxide.

Deprotonation at 4'-OH: Modification at the 4'-OH group on the B-ring leads to a downfield shift of the H-3' and H-5' protons nih.gov.

Deprotonation at 3-OH: Complexation with Ga(III), which involves deprotonation of the 3-OH group, results in the disappearance of the 3-OH proton signal mdpi.com. The chemical shifts of carbons in the C-ring, particularly C-2, C-3, and C-4, would also be significantly affected.

By comparing the NMR spectra of neutral kaempferol with that of its anion, the hydroxyl group that has lost its proton can be pinpointed by observing the disappearance of its proton signal and the characteristic shifts in the signals of neighboring nuclei.

Table 2: Representative ¹H NMR Chemical Shifts (ppm) for Neutral Kaempferol in DMSO-d₆

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of molecules and to elucidate their structure through fragmentation analysis. For kaempferol, MS is used to confirm its identity and to study the structure of its derivatives and metabolites.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Anionic Species

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly in the negative ion mode, is perfectly suited for the analysis of the kaempferol oxoanion. In this mode, the molecule is deprotonated to form the [M-H]⁻ ion, which corresponds to the kaempferol oxoanion. The exact mass of this ion can be measured with high accuracy, confirming the molecular formula C₁₅H₉O₆⁻. For kaempferol (molecular weight 286.24 g/mol ), the [M-H]⁻ ion is observed at an m/z of approximately 285.04 massbank.eu.

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion provides structural information through collision-induced dissociation (CID). The fragmentation pattern is characteristic of the flavonoid structure. Common fragmentation pathways for deprotonated kaempferol involve retro-Diels-Alder (RDA) reactions in the C-ring and losses of small neutral molecules like CO and CO₂ nih.gov. The resulting fragment ions provide a fingerprint that can be used to identify kaempferol and distinguish it from its isomers.

Table 3: Major Fragment Ions of Kaempferol Oxoanion ([M-H]⁻) in ESI-MS/MS

Chemical Reactivity and Reaction Mechanisms of Kaempferol Oxoanion

Radical Scavenging Mechanisms Involving Deprotonated Kaempferol (B1673270)

The antioxidant activity of flavonoids like kaempferol is significantly influenced by their deprotonation state. mdpi.commdpi.com In aqueous solutions at physiological pH, a portion of kaempferol exists in its deprotonated, anionic form. sci-hub.se This deprotonation is a key factor that can enhance its radical scavenging capacity. mdpi.comsci-hub.se The primary mechanisms by which the kaempferol oxoanion scavenges free radicals include the Sequential Proton-Loss Electron-Transfer (SPLET), Hydrogen Atom Transfer (HAT), and Single Electron Transfer (SET) pathways. nih.govcabidigitallibrary.orgnih.gov

Sequential Proton-Loss Electron-Transfer (SPLET) Pathway

The Sequential Proton-Loss Electron-Transfer (SPLET) mechanism is a significant pathway for the antioxidant action of deprotonated flavonoids. sci-hub.sescielo.org.mxnih.gov This two-step process is particularly relevant for the kaempferol oxoanion. mdpi.comresearchgate.netnih.gov

The SPLET mechanism involves:

Proton Loss: The flavonoid first deprotonates to form a phenoxide anion. nih.govscielo.org.mx

Electron Transfer: This anion then donates an electron to the free radical. nih.govscielo.org.mx

The deprotonation can be influenced by the surrounding environment, such as the presence of metal ions or the pH of the solution. For instance, the formation of a complex between Sn(II) and kaempferol can inhibit deprotonation, thereby reducing its radical scavenging activity via the SPLET mechanism. mdpi.comresearchgate.netnih.gov This underscores the critical role of the anionic form in this specific antioxidant pathway.

Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) for Anionic Species

While the SPLET mechanism is prominent for anionic kaempferol, the Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms also play a role in its radical scavenging activity. nih.govcabidigitallibrary.org

Hydrogen Atom Transfer (HAT): In the HAT mechanism, a hydrogen atom is directly transferred from the antioxidant to the free radical in a single step. nih.govscielo.org.mx The feasibility of this pathway is determined by the bond dissociation enthalpy (BDE) of the O-H bond. scielo.org.mx While HAT is a primary mechanism for neutral kaempferol, it can also occur from the deprotonated species. sci-hub.se

Single Electron Transfer (SET): The SET mechanism is considered important for anionic kaempferol. nih.gov This process involves the transfer of a single electron from the antioxidant to the free radical. nih.gov For anionic species, this electron transfer is often the key step. The SET pathway can be part of a two-step process known as Single Electron Transfer followed by Proton Transfer (SET-PT), where the initial electron transfer is followed by the transfer of a proton. nih.govscielo.org.mx

The interplay between these mechanisms is complex and can be influenced by factors such as the solvent and the specific radical being scavenged. For instance, studies on the reaction of kaempferol with various radicals have shown that HAT and SPLET are the operative mechanisms in different solvents. ni.ac.rs

Kinetic and Thermodynamic Studies of Radical Scavenging by Oxoanions

Kinetic and thermodynamic studies provide valuable insights into the radical scavenging efficiency of kaempferol oxoanions. These studies often involve measuring reaction rates and calculating thermodynamic parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA). scielo.org.mxhueuni.edu.vn

Thermodynamic Parameters:

Proton Affinity (PA): A lower PA value indicates a greater ease of deprotonation, which is the first step in the SPLET mechanism. frontiersin.orgunab.cl Theoretical calculations have shown that the deprotonation of kaempferol at the 7-OH and 4'-OH groups is thermodynamically preferred. sci-hub.senih.gov

Ionization Potential (IP): This parameter is crucial for the SET mechanism and reflects the ease with which an electron can be donated. scielo.org.mx

Bond Dissociation Enthalpy (BDE): BDE is the key parameter for the HAT mechanism, with lower values indicating a more favorable reaction. scielo.org.mx

Kinetic Data: Stopped-flow spectroscopy and laser flash photolysis are techniques used to measure the rate constants of radical scavenging reactions. For example, studies have shown that the 1:1 Zn(II)-kaempferol complex, which exists in a deprotonated form, exhibits a significantly higher rate constant for scavenging the DPPH• radical compared to neutral kaempferol. acs.org This enhanced reactivity is attributed to the decreased ionization potential and bond dissociation energy of the deprotonated complex. acs.org

The following table summarizes some kinetic data for the reaction of kaempferol and its complexes with the DPPH• radical:

| Reactant | Second-order rate constant (L·mol⁻¹·s⁻¹) | Reference |

| Kaempferol | 1.55 x 10³ | acs.org |

| 1:1 Zn(II)-Kaem complex | 2.48 x 10⁴ | acs.org |

| 1:2 Zn(II)-Kaem complex | 1.24 x 10⁴ | acs.org |

These data clearly demonstrate the enhanced radical scavenging kinetics of the deprotonated kaempferol species.

Role of Deprotonation in Enhancing Radical Scavenging Capacity

Deprotonation plays a crucial role in enhancing the radical scavenging capacity of kaempferol. mdpi.comsci-hub.se The formation of the kaempferol oxoanion leads to a species that is a more potent electron donor, which is a key factor in its antioxidant activity. mdpi.comacs.org

The increased antioxidant activity of the deprotonated form can be attributed to several factors:

Increased Electron-Donating Ability: The negative charge on the oxoanion increases its ability to donate an electron to a free radical. acs.org

Lowering of Thermodynamic Barriers: Deprotonation can lower the bond dissociation enthalpy (BDE) and ionization potential (IP), making both the HAT and SET mechanisms more favorable. acs.org

Facilitation of the SPLET Pathway: As discussed earlier, deprotonation is the initial and essential step in the SPLET mechanism, which is a major pathway for the antioxidant action of flavonoids in polar solvents. sci-hub.senih.gov

Electrochemical Behavior of Kaempferol Anionic Species

The electrochemical behavior of kaempferol, particularly its anionic species, provides further understanding of its redox properties and antioxidant mechanisms. Techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV) are used to study the oxidation and reduction processes of kaempferol. researchgate.netresearchgate.net

Oxidation Processes of Deprotonated Forms

The oxidation of deprotonated kaempferol is a key aspect of its electrochemical behavior and is directly related to its antioxidant activity. researchgate.net Voltammetric studies have shown that kaempferol undergoes oxidation at different potentials depending on the pH of the solution. ni.ac.rs

At neutral and alkaline pH, where kaempferol exists in its anionic forms, the oxidation potentials are generally lower than in acidic conditions. ni.ac.rs This indicates that the deprotonated species are more easily oxidized, which is consistent with their enhanced electron-donating capacity and radical scavenging activity. ni.ac.rsacs.org

Cyclic voltammetry studies of kaempferol have revealed one or more anodic (oxidation) peaks, corresponding to the oxidation of the hydroxyl groups on the flavonoid structure. ni.ac.rsresearchgate.netresearchgate.net The number and position of these peaks are influenced by the pH, reflecting the different deprotonated species present in the solution. ni.ac.rs For instance, at pH 7 and 9, clearly discernible oxidation peaks are observed, which are less noticeable at pH 3. ni.ac.rs

The HOMO (Highest Occupied Molecular Orbital) of the anionic species of kaempferol is mainly located on rings B and C, involving the 4'-OH and 3-OH substituents. mdpi.com This suggests that these are the primary sites of electron donation during the oxidation process. The oxidation of these deprotonated hydroxyl groups is a fundamental step in the electrochemical manifestation of kaempferol's antioxidant action.

Voltammetric Techniques (Cyclic Voltammetry, Square Wave Voltammetry) for Anion Oxidation

The electrochemical oxidation of the kaempferol oxoanion, the conjugate base of kaempferol, has been extensively studied using voltammetric techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV). flybase.orgebi.ac.ukchemicalbook.comnih.gov These methods are instrumental in determining the oxidation potential and understanding the mechanism of electron transfer. The oxidation process is generally irreversible and involves the hydroxyl groups on the flavonoid structure, which are the sites of deprotonation to form the reactive anion. mdpi.comnih.gov

In cyclic voltammetry, kaempferol typically exhibits one or more anodic (oxidation) peaks. nih.govarabjchem.org The first oxidation wave, occurring at a lower potential, is attributed to the oxidation of the hydroxyl groups. For instance, in an acetonitrile (B52724) solution, kaempferol shows a distinct first oxidation wave at approximately +0.46 V, followed by a second oxidation process at around +0.95 V. mdpi.com In aqueous solutions, the oxidation potentials can vary. A study using a multi-walled carbon nanotube paste electrode in an acetate (B1210297) buffer solution (pH 4.5) recorded an oxidation peak for kaempferol at +0.33 V. arabjchem.org The process is generally considered quasi-reversible or irreversible, often involving adsorption of the oxidation products onto the electrode surface. nih.govmdpi.com

Square wave voltammetry (SWV) offers higher sensitivity compared to other techniques like differential pulse voltammetry. researchgate.netnih.gov It is used to investigate structure-electrochemical activity relationships. mdpi.com A comparison of the square wave voltammograms of flavone (B191248) (which lacks hydroxyl substituents) and kaempferol highlights the role of the OH groups. Flavone shows an irreversible oxidation wave at a high potential (1.3 V), whereas kaempferol's first oxidation occurs at a much lower potential (+0.46 V), demonstrating that the hydroxyl groups facilitate oxidation. mdpi.com The oxidation potential of flavonoids, including kaempferol, is directly related to the number and position of hydroxyl substituents. mdpi.com

The table below summarizes the oxidation potentials of kaempferol determined by various voltammetric techniques under different conditions.

| Technique | Electrode | Medium | pH | Oxidation Potential (Epa) | Reference |

| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | Ethanol (B145695) / 0.1 M NaClO₄ | - | 0.08 V vs Fc | mdpi.com |

| Cyclic Voltammetry (CV) | Multi-walled Carbon Nanotube Paste Electrode | 0.02 M Acetate Buffer / 4% Methanol (B129727) | 4.5 | +0.33 V | arabjchem.org |

| Square Wave Voltammetry (SWV) | - | Acetonitrile / 0.1 M TEATFB | - | +0.46 V | mdpi.com |

| Cyclic Voltammetry (CV) | Fe₂O₃ NPs/MWCNTs/GCE | Phosphate (B84403) Buffer | 6.6 | ~ +0.3 V | researchgate.net |

Note: Potentials are reported versus the specific reference electrode used in the study (e.g., Ag/AgCl, SCE, or Ferrocene (Fc) internal standard). Direct comparison requires conversion to a common reference.

Influence of pH on Electrochemical Oxidation Potential

The electrochemical oxidation of kaempferol is significantly influenced by the pH of the medium. The oxidation potential generally shifts to more negative values as the pH increases. nih.gov This pH dependence arises because the oxidation mechanism involves a proton-coupled electron transfer. Deprotonation of the hydroxyl groups, forming the kaempferol oxoanion, precedes or is concurrent with the electron transfer. nih.govresearchgate.net An increase in pH facilitates this deprotonation, making the molecule easier to oxidize, which is reflected in a lower, less positive oxidation potential. nih.govmdpi.com

Studies have shown a linear relationship between the oxidation peak potential and pH over specific ranges. nih.gov For example, in a study of quercetin (B1663063), a structurally similar flavonoid, an increase in pH from 2.2 to 9.2 caused a linear shift in the first oxidation peak toward more negative values. nih.gov A similar trend is observed for kaempferol. At acidic pH (e.g., pH 3), the oxidation potential is higher, while at neutral (pH 7) and alkaline (pH 9) conditions, the potential decreases. ni.ac.rs

The stability of kaempferol and its oxidation products is also pH-dependent. In alkaline solutions, autoxidation can occur, leading to fragmentation of the molecule. researchgate.net The electrochemical oxidation mechanism itself can be altered by pH. The process often involves the formation of a p-quinone methide intermediate, which then converts to a more stable benzofuranone derivative. nih.gov The rate and favorability of these reaction steps are influenced by the proton concentration in the solution. nih.gov At very high pH levels, deprotonation of multiple hydroxyl groups can occur, further complicating the oxidation pathways. researchgate.net

The following table presents data on the effect of pH on the oxidation potential of kaempferol.

| pH | Technique | Medium | Oxidation Potential (Epa) | Reference |

| 3 | Cyclic Voltammetry (CV) | Aqueous / 0.1 M K₂SO₄ | Not specified, but higher than at pH 7 & 9 | ni.ac.rs |

| 4.5 | Differential Pulse Voltammetry (DPV) | 0.1 M Acetate Buffer / 4% Methanol | +0.33 V | arabjchem.org |

| 6.6 | Cyclic Voltammetry (CV) | Phosphate Buffer | ~ +0.3 V | researchgate.net |

| 7 | Cyclic Voltammetry (CV) | Aqueous / 0.1 M K₂SO₄ | Not specified, but lower than at pH 3 | ni.ac.rs |

| 7.73 | Square Wave Voltammetry (SWV) | Phosphate Buffer | ~ +0.25 V | researchgate.net |

| 9 | Cyclic Voltammetry (CV) | Aqueous / 0.1 M K₂SO₄ | Not specified, but lower than at pH 7 | ni.ac.rs |

Mechanistic Insights into Metal Ion Chelation by Kaempferol Oxoanion

Coordination Chemistry of Kaempferol (B1673270) Anions with Transition Metal Ions (e.g., Cu(II), Fe(III), Zn(II), Sn(II), Ga(III))

The interaction between kaempferol anions and transition metal ions leads to the formation of coordination complexes with varied structures and properties. ul.ie The biological and chemical activities of flavonoids can be significantly altered upon complexation with metal ions. mbimph.commdpi.com The coordination process typically involves the deprotonation of a hydroxyl group on the kaempferol molecule, creating a negatively charged oxygen donor that can form a stable chelate ring with the metal ion. mdpi.com

Copper (Cu(II)) : Kaempferol is an effective chelator of copper ions. rsc.org Studies have shown that the coordination environment around the Cu(II) ion can vary depending on the solvent, indicating a flexible binding mechanism. mdpi.comnih.gov The formation of Cu(II)-kaempferol complexes can suppress the catalytic activity of copper in Fenton-type reactions, thereby reducing the generation of hydroxyl radicals. nih.govresearchgate.net

Iron (Fe(III)) : The chelation of iron by kaempferol is well-documented. researchgate.net Due to the absence of a catechol group, kaempferol primarily forms a 1:1 complex with Fe(III) in both acidic (pH 4.5) and alkaline (pH 8) solutions. researchgate.net This interaction is significant as iron is a crucial transition metal in biological systems, and its chelation can modulate redox processes. mdpi.com

Zinc (Zn(II)) : The coordination of kaempferol with Zn(II) ions results in notable changes to the flavonoid's molecular structure and electronic properties. mdpi.com The process begins with the deprotonation of a hydroxyl group, which then acts as a negatively charged oxygen donor to coordinate with the Zn(II) ion, forming a stable bidentate chelate. mdpi.comnih.gov

Tin (Sn(II)) : Kaempferol reacts with Sn(II) to form a stable complex, typically with a 2:1 ligand-to-metal stoichiometry. researchgate.net This chelation has been shown to dramatically decrease the radical scavenging efficiency of kaempferol, suggesting that the complexed form is less effective as an antioxidant compared to the free flavonoid. researchgate.net

Gallium (Ga(III)) : Gallium(III) forms stable complexes with kaempferol. mdpi.com Spectroscopic studies indicate that the 4-carbonyl and 3-hydroxyl groups of kaempferol are involved in the coordination with Ga(III), with a suggested metal-to-ligand ratio of 1:2. mdpi.comresearchgate.net

Identification of Chelation Sites and Stoichiometry

Flavonoids like kaempferol possess several functional groups that can act as chelation sites for metal ions. mdpi.com The most effective sites for coordination involve the formation of stable five- or six-membered rings with the metal ion. mdpi.comresearchgate.net The stoichiometry of these complexes, which describes the ratio of metal ions to kaempferol molecules, is often dependent on experimental conditions such as pH and reactant concentrations. nih.govcabidigitallibrary.org

| Metal Ion | Chelation Site(s) | Stoichiometry (Metal:Ligand) | Solvent/pH Condition |

| Cu(II) | 4-CO/5-OH | Not specified | DMSO mdpi.comnih.gov |

| 4-CO/3-OH | Not specified | Methanol (B129727) mdpi.commdpi.com | |

| Fe(III) | 3-OH/4-CO | 1:1 | Acidic (pH 4.5) and Alkaline (pH 8) researchgate.net |

| Zn(II) | 3-OH/4-CO | 1:1 | Not specified mdpi.comnih.gov |

| Sn(II) | 3-OH/4-CO | 1:2 | Ethanol (B145695) researchgate.net |

| Ga(III) | 3-OH/4-CO | 1:2 | Not specified mdpi.com |

| Ca(II) | 3-OH/4-CO | 1:2 | Ethanol/Chloroform nih.govresearchgate.net |

The combination of the 4-carbonyl group on the C-ring and the 5-hydroxyl group on the A-ring is a primary site for metal ion chelation in many flavonoids. mdpi.comresearchgate.net This arrangement allows for the formation of a stable six-membered chelate ring with a coordinated metal ion. For kaempferol, this site is particularly active in specific solvents. For instance, studies on Cu(II) complexes in dimethyl sulfoxide (B87167) (DMSO) revealed a clear interaction involving the 5-OH and 4-CO groups. mdpi.comnih.gov

The 3-hydroxyl group on the C-ring and the adjacent 4-carbonyl group constitute another major chelation site. mdpi.comrsc.org This site is often favored for metal complexation and is considered more favorable for Fe(III) chelation than the 5-hydroxy-4-keto group. researchgate.net The formation of complexes with Zn(II), Sn(II), and Ga(III) has been shown to occur at this 3-OH/4-CO site. nih.govresearchgate.netmdpi.com The chelation of Sn(II) at this site results in a 1:2 complex, [Sn(II)(Kaem)2]. researchgate.net Similarly, Ga(III) forms a 1:2 complex involving these groups. mdpi.com For Cu(II), this site is the most favored for binding when in a methanol solvent. mdpi.commdpi.com

Influence of pH and Solvent on Chelation Affinity and Mode

The chelation of metal ions by kaempferol is highly dependent on the surrounding chemical environment, particularly the pH and the solvent used. nih.govresearchgate.net

pH : As weak polybasic acids, flavonoids' state of protonation is dictated by the pH of the solution. researchgate.net At higher pH values, the hydroxyl groups of kaempferol are more readily deprotonated, enhancing the molecule's capacity as a chelating agent and allowing for the formation of more complex species. researchgate.net For example, the 1:1 stoichiometry of the kaempferol:Fe(III) complex remains consistent in both acidic (pH 4.5) and alkaline (pH 8) solutions. researchgate.net In contrast, some flavonoid-metal complexes are less stable at lower pH values. cabidigitallibrary.org

Solvent : The type of solvent can influence which chelation site is preferred. A notable example is the coordination of Cu(II) with kaempferol. In dimethyl sulfoxide (DMSO), the Cu(II) ion is coordinated mainly by the 4-carbonyl/5-hydroxyl site. mdpi.comnih.gov However, when methanol is used as the solvent, the preferred coordination site shifts to the 3-hydroxyl/4-carbonyl groups. mdpi.commdpi.com This demonstrates the solvent's role in modulating the electronic and steric factors that govern complex formation.

Spectroscopic Characterization of Metal-Oxoanion Complexes (UV-Vis, EPR)

Spectroscopic techniques are essential tools for characterizing the formation and structure of metal-kaempferol complexes.

UV-Vis Spectroscopy : The formation of a metal-flavonoid complex is often accompanied by distinct changes in the ultraviolet-visible (UV-Vis) absorption spectrum. Typically, complexation causes a bathochromic (red) shift in the absorption bands of kaempferol, particularly Band I (typically around 366 nm). researchgate.netsielc.com This shift indicates the formation of a more extended conjugated system following the creation of a new chelate ring. nih.gov

Cu(II) Complexes : In DMSO, the formation of a Cu(II)-kaempferol complex leads to the appearance of a new band at 290 nm, indicating the interaction of the 5-OH and 4-CO groups. nih.gov In methanol, a significant red shift of about 65 nm in Band I is observed, pointing to a tight interaction between the 4-CO and 3-OH groups with the Cu(II) ion. mdpi.com

Sn(II) Complexes : The reaction of kaempferol with SnCl2 in ethanol causes the main absorption peak to gradually shift from 366 nm to 433 nm. researchgate.net

Zn(II) Complexes : The addition of a Zn(II) ion solution to kaempferol in methanol results in observable changes in the absorption spectrum, which can be used to determine the stoichiometry of the complex using methods like Job's plot. mdpi.comnih.gov

| Complex | Solvent | Spectroscopic Change (UV-Vis) | Reference |

| Kaempferol-Cu(II) | DMSO | New band appears at 290 nm | nih.gov |

| Kaempferol-Cu(II) | Methanol | ~65 nm red shift of Band I | mdpi.com |

| Kaempferol-Sn(II) | Ethanol | Peak shifts from 366 nm to 433 nm | researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR is particularly useful for studying complexes involving paramagnetic metal ions like Cu(II). Low-temperature EPR spectroscopy of the Cu(II)-kaempferol complex in DMSO confirmed the existence of at least two distinct coordination environments around the copper(II) ion, providing direct insight into the structure of the complex in solution. nih.govresearchgate.net This technique helps to elucidate the geometry and nature of the metal-ligand bonding.

Enzymatic and Biomacromolecular Interactions Driven by Kaempferol Oxoanion Formation

Mechanistic Role of Oxyanions in Enzyme Catalysis (General Principles and Relevance to Flavonoid-Modifying Enzymes)

Enzyme-catalyzed reactions frequently proceed through transition states or intermediates that are negatively charged. The stabilization of these transient species is a fundamental principle of enzymatic catalysis, and it is particularly relevant for enzymes that modify flavonoids like kaempferol (B1673270).

Oxyanion Hole Stabilization in Enzyme Active Sites

An oxyanion hole is a specific feature within the active site of an enzyme, structured to stabilize a transient oxyanion through electrostatic interactions, primarily hydrogen bonds. researchgate.netfrontiersin.orgresearchgate.net This pocket is typically formed by the backbone amide groups of amino acid residues, which act as hydrogen bond donors. frontiersin.org By stabilizing the negatively charged tetrahedral intermediate that forms during reactions like ester or amide bond cleavage, the oxyanion hole effectively lowers the activation energy of the reaction, thereby accelerating catalysis. frontiersin.org Without this stabilization, the energy barrier for the reaction would be significantly higher. researchgate.net

This principle is directly applicable to flavonoid-modifying enzymes. For instance, in chalcone (B49325) synthase (CHS), a key enzyme in flavonoid biosynthesis, the active site contains a catalytic triad (B1167595) (cysteine, histidine, and asparagine). mit.edunih.gov The histidine and asparagine residues form an oxyanion hole that stabilizes the tetrahedral transition states that occur during the condensation of malonyl-CoA units. mit.edunih.gov This stabilization is crucial for the proper formation of the polyketide chain that will cyclize to form the flavonoid scaffold. mit.edu Similarly, lipases, which can be used for the acylation of flavonoids, utilize an oxyanion hole to stabilize the tetrahedral intermediate formed during the transfer of an acyl group to a flavonoid hydroxyl group. researchgate.net Computational studies on lipase-catalyzed acetylation of flavonoids have shown that hydrogen bonds with the oxyanion hole are critical for stabilizing the intermediate. researchgate.net The precise geometry of these hydrogen bonds is finely tuned to stabilize the transition state more than the ground state, preventing over-stabilization of the initial substrate complex and thus ensuring efficient catalysis.

Ionization of Substrate Hydroxyl Groups as a Catalytic Step

The catalytic cycle of many enzymes involves the deprotonation of a substrate's hydroxyl group to create a more potent nucleophile. acs.org This is often facilitated by a general base in the enzyme's active site, typically an amino acid residue like histidine or aspartate, which accepts a proton from the hydroxyl group. acs.org This ionization is a key step in covalent catalysis, where the now-anionic substrate attacks a part of the enzyme or another substrate molecule. researchgate.net

In the context of flavonoid-modifying enzymes, the ionization of kaempferol's hydroxyl groups is a prerequisite for many enzymatic transformations. For covalent catalysis in serine proteases, a histidine residue activates a serine hydroxyl group, turning it into a nucleophilic oxyanion that attacks the substrate. acs.orgresearchgate.net A similar mechanism can be envisioned for enzymes that glycosylate or acylate kaempferol. The deprotonation of one of kaempferol's hydroxyls to form an oxoanion would significantly enhance its nucleophilicity, enabling it to attack an activated sugar donor or an acyl-enzyme intermediate.

Furthermore, the pKa of the hydroxyl groups of a substrate like kaempferol can be significantly lowered within the enzyme's active site environment. nih.gov For example, in chalcone synthase, the pKa of the catalytic cysteine is lowered from ~8.8 in solution to ~5.5 within the active site, ensuring it exists in its reactive thiolate anion form at physiological pH. mit.edunih.gov A similar modulation of the pKa of kaempferol's hydroxyl groups upon binding to an enzyme would facilitate the formation of the kaempferol oxoanion, a necessary step for its subsequent reaction.

Interactions with Biomacromolecules Mediated by Kaempferol Anionic Species

The anionic form of kaempferol, the kaempferol oxoanion, plays a pivotal role in its binding to various biomacromolecules. The negative charge introduces strong electrostatic interactions that can significantly enhance binding affinity and confer specificity.

Computational Docking Studies with Anionic Ligands

Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a ligand to a macromolecular target. scholaris.ca Studies investigating the interaction of kaempferol with proteins often consider its anionic state, as this is a predominant form at physiological pH. For instance, a molecular docking analysis of the kaempferol anion with human procalcitonin (B1506340) was conducted to explore its potential inhibitory activity. mdpi.com The study highlighted that at physiological pH, the mono-ionic form of kaempferol is expected to be the primary species interacting with the protein. mdpi.com

Similarly, docking studies of kaempferol and its derivatives with targets like cyclin-dependent kinase 2 (CDK2) and fatty-acid amide hydrolase (FAAH) implicitly or explicitly account for the ionization state of the ligand at physiological pH (around 7.4). scholaris.cahaut.edu.cn These simulations often reveal that the ionized hydroxyl groups of the kaempferol anion form key hydrogen bonds and electrostatic interactions with amino acid residues in the binding pocket, which are critical for the stability of the complex. haut.edu.cnnih.gov For example, in a study with α-amylase, kaempferol was shown to form hydrogen bonds with catalytically important residues like Gln63 and Asp197. mdpi.com The anionic nature of the deprotonated hydroxyl groups would strengthen these hydrogen bonds, contributing to the inhibitory effect.

| Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Primary Interaction Forces | Reference |

| GABAa Receptor | TYR (62), ASP (43), ARG (180) | -9.2 | Hydrogen Bonding | lew.ro |

| TGF-β1 | Not specified | -7.6 | Not specified | nih.gov |

| Galectin-3 | Not specified | -5.7 | Not specified | nih.gov |

| Fatty-Acid Amide Hydrolase (FAAH) | SER241, THR377, PHE192, PHE381 | Not specified | Hydrogen Bonding, Pi-Pi Stacking | haut.edu.cn |

| α-Amylase | GLN63, ASP197, TRP59 | -8.1 | Hydrogen Bonding, π-π Interactions | mdpi.com |

Spectroscopic Probes for Anion-Biomacromolecule Binding

Spectroscopic techniques are invaluable for studying the interactions between small molecules and biomacromolecules in solution. Methods such as UV-Visible (UV-Vis) absorption and fluorescence spectroscopy can provide evidence of binding and offer insights into the nature of the interaction, particularly when a change in the ionization state of the ligand is involved.

The UV-Vis absorption spectrum of kaempferol is sensitive to pH. acs.orgresearchgate.net As the pH increases, the hydroxyl groups deprotonate, leading to the formation of anionic species and causing a bathochromic (red) shift in the absorption bands. researchgate.net When kaempferol binds to a protein, changes in its absorption spectrum can indicate an interaction. If the binding event involves the deprotonation of kaempferol to its oxoanion, this will be reflected in the UV-Vis spectrum. Studies on the interaction between kaempferol and proteins like caseinate have used UV-Vis spectroscopy to monitor the formation of complexes. herbmedpharmacol.com

Fluorescence spectroscopy is another highly sensitive technique used to probe these interactions. nih.govlew.ro Proteins containing tryptophan or tyrosine residues have intrinsic fluorescence. lew.ro When a ligand like kaempferol binds near these residues, it can quench their fluorescence. haut.edu.cnlew.ro The mechanism of quenching (static or dynamic) and the binding constants can be determined from fluorescence titration experiments. nih.gov Static quenching, which involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher, is often indicative of specific binding. haut.edu.cn Numerous studies have used fluorescence quenching to demonstrate the binding of kaempferol to proteins such as human serum albumin (HSA), lysozyme, and gluten proteins, confirming the formation of stable complexes. haut.edu.cnnih.gov The formation of the kaempferol anion within the protein's binding pocket can significantly influence the local environment of the fluorescent amino acid residues, leading to pronounced quenching effects.

Role of Anionic Charge in Interaction Affinity and Specificity

Computational studies have corroborated the importance of the anionic charge. For example, the binding of kaempferol to the GABAa receptor was predicted to have a high binding affinity, with the interactions likely involving the ionized hydroxyls. lew.ro The ability of the kaempferol anion to form multiple hydrogen bonds and electrostatic interactions is a recurring theme in docking studies with various protein targets. haut.edu.cnnih.gov

The specificity of the interaction is also influenced by the anionic charge. The precise positioning of charged residues within a binding pocket creates an electrostatic potential that can selectively attract and orient counter-charged ligands. Therefore, a binding site rich in arginine, lysine, or histidine residues would preferentially bind the anionic form of kaempferol over its neutral form. This charge-based selectivity can be a key factor in why kaempferol interacts with certain proteins and not others, and it underpins its ability to modulate the function of specific biological targets. The interaction of the kaempferol-metal ion complexes with mucin also highlights the importance of charge in mediating strong and stable interactions.

Mechanistic Aspects of DNA Intercalation by Oxoanion Complexes

The formation of a kaempferol oxoanion is a critical step that facilitates its interaction with biomacromolecules, notably its ability to intercalate with DNA, a mechanism implicated in its potential anticancer activities. researchgate.netresearchgate.net This process is often enhanced through the formation of metal complexes, which significantly alters the electronic and structural properties of the kaempferol molecule, thereby promoting its binding affinity to DNA.

The interaction between kaempferol and DNA, particularly when complexed with metal ions, is primarily understood as an intercalative mode of binding. researchgate.net This involves the insertion of the planar flavonoid structure between the base pairs of the DNA double helix. This insertion leads to a lengthening and unwinding of the DNA strand, which can be observed through techniques like viscometry. nih.govsemanticscholar.org Studies have shown that metal complexes of kaempferol, such as those with copper(II), exhibit a greater ability to increase the viscosity of DNA solutions compared to free kaempferol, indicating a stronger intercalative interaction. nih.govsemanticscholar.org

The stability of the DNA-complex interaction is further reinforced by a combination of non-covalent forces. These include van der Waals forces and π-stacking interactions between the aromatic rings of the kaempferol complex and the DNA base pairs. ijabbr.com Additionally, electrostatic interactions can occur between the positively charged metal center of the complex and the negatively charged phosphate (B84403) backbone of the DNA. ijabbr.comlew.ro

Research has also highlighted the potential for these complexes to induce DNA cleavage. researchgate.net For instance, some mixed-ligand metal complexes of kaempferol have demonstrated the ability to cleave plasmid DNA, a process that can be influenced by the presence of co-reagents like hydrogen peroxide. researchgate.net This suggests a potential pro-oxidant role for the complex under certain conditions, leading to DNA damage.

The table below summarizes key findings from studies on the DNA intercalation of kaempferol and its metal complexes.

| Complex/Ligand | Method of Study | Key Findings | Reference(s) |

| Kaempferol-Cu(II) Complex | Viscometry, EPR Spectroscopy | Enhanced DNA intercalating ability compared to free kaempferol. Coordination involves the 5-OH and 4-CO groups. | nih.gov |

| Mixed-Ligand Metal Complexes of Kaempferol | UV-Vis, Gel Electrophoresis | Complexes bind to DNA via an intercalative mode. Some complexes exhibit DNA cleavage activity. | researchgate.net |

| Kaempferol-Zn(II) Complex | FT-IR, UV-Vis Spectroscopy | Zn(II) coordinates with the 3-OH and 4C=O groups, altering the electronic structure. | mdpi.com |

Emerging Research Directions and Methodological Advancements

Novel Computational Algorithms for Anionic Species

The development of sophisticated computational algorithms has become indispensable for elucidating the intricate properties of anionic flavonoids like the kaempferol (B1673270) oxoanion. These theoretical approaches allow researchers to model and predict the behavior of these molecules with a high degree of accuracy.

Density Functional Theory (DFT) has emerged as a powerful tool in this domain. acs.orgresearchgate.net DFT calculations are employed to investigate the deprotonation mechanisms of flavonols, including kaempferol, in aqueous solutions. csic.esnih.gov By using models such as the SMD continuum model, researchers can calculate deprotonation energies and predict the most likely sites of proton loss, thus forming the corresponding oxoanion. acs.orgcsic.esnih.gov These computational studies are often combined with experimental techniques like UV-vis spectrophotometry to validate the theoretical findings and to determine acidity constants (pKa values). acs.orgnih.gov For kaempferol, experimental pKa values have been determined to be approximately 7.05, 9.04, and 11.04, indicating that at physiological pH, a significant portion exists as a monoanionic species. ipsitransactions.org

Furthermore, computational methods are crucial for understanding the antioxidant mechanisms of kaempferol and its anions. Theoretical calculations help to determine the operative mechanisms, such as Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET), in various solvents. researchgate.net Advanced computational strategies also include the use of electronic structure analysis, thermodynamic analysis, kinetic analysis, and interaction analysis to provide a comprehensive picture of the antioxidant activity of flavonoids and their anions. mdpi.com Molecular docking analyses, for instance, utilize minimized energy structures of the kaempferol anion, calculated using methods like B3LYP-D3/6-311+G(d,p), to investigate its interaction with biological targets such as proteins. ipsitransactions.orgsemanticscholar.org

Table 1: Computational Methods in Kaempferol Oxoanion Research

| Computational Method | Application in Kaempferol Oxoanion Research | Key Findings |

|---|---|---|

| Density Functional Theory (DFT) | Modeling deprotonation mechanisms and calculating deprotonation energies. csic.esnih.gov | Predicts the most acidic hydroxyl group and the stability of the resulting anion. acs.orgnih.gov |

| SMD Continuum Model | Simulating aqueous solution environments for DFT calculations. acs.orgcsic.esnih.gov | Enables the calculation of accurate pKa values and deprotonation energies in water. nih.gov |

| Molecular Docking | Investigating the interaction of kaempferol anion with biological macromolecules. ipsitransactions.orgsemanticscholar.org | Identifies potential binding sites and inhibition potency against proteins like procalcitonin (B1506340). ipsitransactions.org |

| PM6 and DFT Methods | Calculating reaction enthalpies for antioxidant mechanisms (HAT, SPLET). researchgate.netnih.gov | Determines the favored antioxidant pathway in different solvent environments. researchgate.net |

Advanced Spectroscopic Techniques for Real-Time Anion Monitoring

The real-time monitoring of anionic species like the kaempferol oxoanion is critical for understanding their dynamic roles in various systems. Advanced spectroscopic techniques have proven invaluable for this purpose, offering high sensitivity and the ability to analyze complex mixtures. researchgate.net

UV-visible spectrophotometry is a fundamental technique used to study the deprotonation of kaempferol by monitoring changes in its absorption spectrum as a function of pH. acs.orgcsic.esnih.gov This method allows for the estimation of acidity constants (pKa) and provides insights into the stability of the resulting anions. acs.orgnih.gov